

Application Notes and Protocols for Immunofluorescence Staining of CHIP28

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Compound of Interest		
Compound Name:	CHIP28	
Cat. No.:	B1177719	Get Quote

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Introduction

CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that functions as a water channel.[1][2] It plays a crucial role in fluid transport in various tissues, including the renal proximal tubules, descending thin limbs of Henle's loop, red blood cells, and capillary endothelium.[3][4] Accurate localization of CHIP28 within cells and tissues is essential for understanding its physiological function and its role in pathological conditions. Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins like CHIP28. These application notes provide detailed protocols for the immunofluorescent staining of CHIP28, quantitative data on its expression, and an overview of a key signaling pathway.

Data Presentation

The following table summarizes quantitative data on **CHIP28**/Aquaporin-1 expression and localization in various tissues and conditions.



Tissue/Cell Type	Species	Localization	Quantitative Measurement	Reference
Isolated Proximal Tubule Brush Border	Rat	Apical and Basolateral Membranes	3.8% of total protein	[4]
Human Renal Proximal Tubule Epithelial Cells (HRPTE)	Human	-	2-2.5 fold increase in expression in hyperosmolar (400-500 mOsm/kg H2O) conditions	[5]
Human Renal Proximal Tubule Epithelial Cells (HRPTE)	Human	-	3-4 fold increase in expression with hyperosmolar contrast agents	[5]
Autosomal Dominant Polycystic Kidney Disease (ADPKD) Cysts	Human	Epithelial Lining	Expression decreases with increasing cyst size	[6]

Experimental Protocols

This section provides a detailed methodology for immunofluorescence staining of **CHIP28** in cultured cells and kidney tissue cryosections.

Protocol 1: Immunofluorescence Staining of CHIP28 in Cultured Cells

Materials:

• Phosphate-Buffered Saline (PBS), pH 7.4



- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% 0.5% Triton X-100 in PBS
- Blocking Buffer: 5-10% normal goat serum in PBS with 0.1% Triton X-100
- Primary Antibody: Rabbit anti-Aquaporin 1/CHIP28 polyclonal antibody (diluted in Blocking Buffer, e.g., 1:50-1:200)
- Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488), diluted in Blocking Buffer
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium

Procedure:

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
- Washing: Gently wash the cells three times with PBS for 5 minutes each at room temperature.
- Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[7] The optimal concentration and time may need to be determined empirically.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the primary anti-CHIP28 antibody at the recommended dilution overnight at 4°C in a humidified chamber.



- Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, protected from light, for 1 hour at room temperature.
- Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
- Washing: Wash the cells twice with PBS.
- Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Immunofluorescence Staining of CHIP28 in Kidney Cryosections

Materials:

- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 10% normal goat serum in PBS with 0.1% Triton X-100
- Primary Antibody: Rabbit anti-Aquaporin 1/CHIP28 polyclonal antibody (e.g., 2 μg/ml)
- Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye



Nuclear Counterstain: DAPI

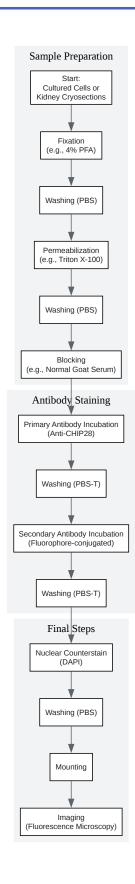
Mounting Medium

Procedure:

- Tissue Preparation: Embed fresh kidney tissue in OCT compound and freeze rapidly.
- Sectioning: Cut 5-10 μm thick sections using a cryostat and mount them on charged microscope slides.
- Drying: Air dry the slides for at least 1 hour.
- Fixation: Fix the sections with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Rinse the slides in PBS for 5 minutes.
- Permeabilization and Blocking: Incubate the sections in PBS containing 0.1% Triton X-100 and 10% normal goat serum for 30 minutes at room temperature.[8]
- Primary Antibody Incubation: Incubate the sections with the primary anti-CHIP28 antibody overnight at 4°C in a humidified chamber.[9]
- Washing: Wash the slides three times in PBS with 0.1% Triton X-100 for 5 minutes each.
- Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature in a dark, humidified chamber.
- Washing: Wash the slides three times in PBS with 0.1% Triton X-100 for 5 minutes each.
- Counterstaining: Rinse in PBS with DAPI for 5 minutes.
- Mounting: Mount the sections with a suitable mounting medium.
- Imaging: Analyze the sections using a fluorescence or confocal microscope.

Visualizations Experimental Workflow





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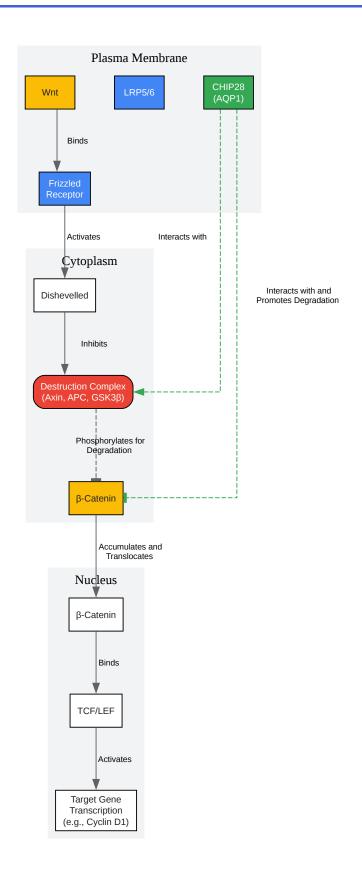
Caption: Workflow for immunofluorescence staining of CHIP28.



CHIP28 (AQP1) and Wnt/β-Catenin Signaling Pathway

CHIP28 (AQP1) has been shown to interact with components of the Wnt/ β -catenin signaling pathway, playing a role in regulating cell proliferation and cyst development in the kidney.[6][10]





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